tert-Butyl 3-(chlorosulfonyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a bicyclic heteroaromatic core. The tert-butyl ester at the 5-position enhances steric protection and stability, while the chlorosulfonyl group at the 3-position introduces electrophilic reactivity, enabling diverse derivatization (e.g., nucleophilic substitutions, coupling reactions).
Properties
IUPAC Name |
tert-butyl 3-chlorosulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O4S/c1-11(2,3)19-10(16)14-4-5-15-8(7-14)9(6-13-15)20(12,17)18/h6H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMOQELBHLEZAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)S(=O)(=O)Cl)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 3-(chlorosulfonyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides an overview of its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₁₂H₁₅ClN₄O₃S
- Molecular Weight : 318.79 g/mol
- CAS Number : 2225146-66-5
Synthesis and Derivatives
The synthesis of this compound typically involves the chlorosulfonation of a precursor pyrazolo[1,5-a]pyrazine derivative. Variants of this compound have been synthesized to explore their biological activities, including cytotoxicity and effects on cellular mechanisms.
Cytotoxicity
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, a study highlighted that hybrid compounds derived from similar scaffolds showed IC₅₀ values in the low micromolar range against HeLa and K562 cells, indicating strong anti-cancer properties .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound 5 | HeLa | 0.16 |
| Compound 6 | SK-LU-1 | 6.63 |
| This compound | TBD | TBD |
The biological activity of this compound is thought to be linked to its interaction with microtubules. Similar compounds have been shown to disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is crucial as it targets the cytoskeleton of cancer cells, which is vital for their proliferation and survival.
Case Studies
Several case studies have explored the effects of related compounds on cancer cell lines:
- HeLa Cells : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrazine induced G2/M phase arrest and apoptosis in HeLa cells through microtubule destabilization.
- K562 Cells : Another investigation showed that certain derivatives exhibited enhanced cytotoxicity compared to standard treatments like cisplatin.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs differ in substituents at the 3-position, influencing reactivity, solubility, and applications:
Q & A
Q. What controls and replicates are critical in assessing neuroprotective effects?
- Best Practices :
- Positive Controls : Use established neuroprotectants (e.g., memantine) to benchmark efficacy .
- Technical Replicates : Triplicate measurements in cell viability assays (e.g., MTT) reduce variability .
- Blinding : Minimize bias in histological scoring of amyloid plaques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
